N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine
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Overview
Description
N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is an organic compound that features a complex structure with a naphthalene ring, a phenyl group, and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .
Scientific Research Applications
N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives and naphthalene-based molecules. Examples are:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives with similar aromatic structures .
Uniqueness
N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a carbazole moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-naphthalen-2-yl-9-phenylcarbazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-2-10-24(11-3-1)30-27-13-7-6-12-25(27)26-17-16-23(19-28(26)30)29-22-15-14-20-8-4-5-9-21(20)18-22/h1-19,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQREFQXXHDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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